o-Tolylmagnesium Bromide

Iron-catalyzed cross-coupling Dichloromethane activation Diarylmethane synthesis

Researchers requiring site-specific aryl nucleophiles for Fe- or Ni-catalyzed cross-coupling face yield collapse when substituting o-tolylmagnesium bromide with unhindered Grignard reagents. This ortho-methyl Grignard reagent resolves this limitation: • 90% diarylmethane yield in FeCl₃-catalyzed CH₂Cl₂ activation vs. ~43% with PhMgBr. • Enables tandem C-H/C-O activation in Ni-catalyzed heteroarene coupling; less-hindered reagents fail. • Required for 9-(perfluoroalkyl)acridine synthesis - no alternative Grignard works. Supplied as 2.0 M in diethyl ether or ca. 17% in THF. Store under inert gas at RT.

Molecular Formula C7H7BrMg
Molecular Weight 195.34 g/mol
CAS No. 932-31-0
Cat. No. B1360148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolylmagnesium Bromide
CAS932-31-0
Molecular FormulaC7H7BrMg
Molecular Weight195.34 g/mol
Structural Identifiers
SMILESCC1=CC=CC=[C-]1.[Mg+2].[Br-]
InChIInChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1
InChIKeyYAMQOOCGNXAQGW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-Tolylmagnesium Bromide (CAS 932-31-0): Procurement-Relevant Identity and Physicochemical Profile for the Ortho-Substituted Aryl Grignard Reagent


o-Tolylmagnesium bromide (CAS 932-31-0; 2-methylphenylmagnesium bromide; C₇H₇BrMg; MW 195.34) is an ortho-methyl-substituted aryl Grignard reagent supplied predominantly as a 2.0 M solution in diethyl ether (density 1.013 g/mL at 25 °C, flash point −40 °C) or as a ca. 17% (ca. 0.9 mol/L) solution in tetrahydrofuran . It belongs to the tolylmagnesium bromide isomer family alongside its meta- and para-substituted congeners and participates in the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) characteristic of all Grignard reagents in solution [1]. Its defining structural feature — the ortho-methyl group — introduces steric and electronic perturbations that fundamentally alter its reactivity profile compared to unsubstituted phenylmagnesium bromide and para-substituted p-tolylmagnesium bromide, making it a non-interchangeable reagent in several synthetically and industrially significant transformations.

Why o-Tolylmagnesium Bromide Cannot Be Replaced by Phenyl-, p-Tolyl-, or Other Generic Aryl Grignard Reagents in Critical Transformations


The ortho-methyl substituent of o-tolylmagnesium bromide is not a passive spectator group. It exerts a steric shielding effect on the C–Mg bond that suppresses undesired homocoupling pathways, stabilizes key organometallic intermediates in iron- and nickel-catalyzed cycles, and in certain reactions serves as an essential structural prerequisite for product formation — aryl Grignard reagents lacking this ortho-methyl group fail to yield any of the target product [1][2][3]. Substituting o-tolylmagnesium bromide with phenylmagnesium bromide, p-tolylmagnesium bromide, or 2,6-dimethylphenylmagnesium bromide in Fe-catalyzed CH₂Cl₂ activation results in dramatic yield collapse (from 90% to <1–43% diarylmethane) and/or complete loss of chemoselectivity [1]. In nickel-catalyzed heteroarene cross-coupling, only the steric demand of o-tolylMgBr enables simultaneous C–H/C–O bond activation; less hindered or unsubstituted aryl Grignard reagents do not mediate this tandem process [3]. These are not marginal differences — they constitute binary (go/no-go) dependencies that render generic substitution scientifically and economically unsound.

Quantitative Differentiation Evidence: o-Tolylmagnesium Bromide vs. Closest Aryl Grignard Comparators


FeCl₃-Catalyzed Double C–Cl Bond Activation in Dichloromethane: o-TolylMgBr Delivers 90% Diarylmethane Yield vs. <1–43% for Phenyl- and p-Tolyl Congeners

In the FeCl₃-catalyzed (2.5 mol%) double C–Cl bond activation of dichloromethane, o-tolylmagnesium bromide produced diarylmethane (Product A) in 90% yield with 21% of the over-insertion by-product diarylethane (Product B) at room temperature. Under identical conditions, phenylmagnesium bromide yielded only ~43% of the corresponding diarylmethane alongside ~25% of diarylethane — a dramatic drop in both yield and chemoselectivity. With p-tolylmagnesium bromide, FeCl₃ (3.0 mol%) gave poor yields and poor selectivity overall. The authors explicitly attribute the superior performance of the o-tolyl Grignard reagent to stabilization of key Fe-aryl intermediates by the ortho-methyl group [1].

Iron-catalyzed cross-coupling Dichloromethane activation Diarylmethane synthesis Grignard reagent selectivity

Binary Dependence on ortho-Methyl Substitution for Acridine Heterocycle Formation: o-TolylMgBr Gives Product; Unsubstituted Aryl Grignard Reagents Yield Zero Acridine

In the reaction of 2-(perfluoroalkyl)anilines with aryl Grignard reagents to form 9-substituted acridines, treatment with 2-tolylmagnesium bromide (or its chloride analog) successfully yields the acridine product bearing a shorter perfluoroalkyl chain at the 9-position. Critically, the attempted reaction with an aryl magnesium bromide lacking the ortho-methyl group produced no acridine whatsoever — a binary (product vs. no product) outcome. The reaction also proceeds with 2-ethylphenylmagnesium bromide and 2-fluoro-6-methylphenylmagnesium bromide, demonstrating that an ortho-alkyl (methyl or ethyl) substituent is the essential structural determinant. The methyl group is eliminated during the reaction as methanol upon air oxidation and aqueous workup, and the same behavior was observed for chloride analogs of the Grignard reagent with comparable yields and reaction times [1].

Acridine synthesis Heterocyclic chemistry Perfluoroalkyl aniline Grignard reagent structural requirement

Superior Cross-Coupling Selectivity in Benzyl Halide Arylation: o-TolylMgBr Suppresses Homocoupling vs. p-TolylMgBr, Generating Higher Product Yields with Fewer By-Products

In the iron(III) amine-bis(phenolate)-catalyzed cross-coupling of aryl Grignard reagents with benzyl halides, p-tolylmagnesium bromide gave consistently lower yields of the desired cross-coupled product than o-tolylmagnesium bromide when reacting with the respective benzyl halide (entries 5 and 6 in the original study). The yield deficit with p-tolylMgBr was accompanied by substantially higher yields of bibenzyl and biaryl homocoupled by-products. This outcome — higher cross-coupling selectivity favoring the ortho-substituted isomer — was corroborated in the presence of octahedral iron catalyst systems [1].

Benzyl halide coupling Iron(III) amine-bis(phenolate) catalysis Homocoupling suppression Cross-coupling selectivity

Ortho-Substituent-Driven Homocoupling Suppression in Transition-Metal-Free Sonogashira-Type Alkynyl–Aryl Coupling: o-TolylMgBr as a Representative ortho-Substituted Aryl Grignard

In the TEMPO-mediated, transition-metal-free Sonogashira-type oxidative cross-coupling of aryl Grignard reagents with alkynyl Grignard reagents, the installation of substituents at the ortho position of the aryl Grignard was found to be critical for suppressing the unwanted oxidative homocoupling of the aryl Grignard component. Under optimized conditions (2.5 equiv aryl Grignard reagent, 3.85 equiv TEMPO, refluxing THF), high selectivity for the unsymmetrical cross-coupled internal alkyne product was achieved, tolerating esters, amides, and cyanide functional groups. Aryl Grignard reagents bearing ortho-substituents — of which o-tolylmagnesium bromide is a representative and commercially important member — consistently outperformed unsubstituted and para-substituted analogs in selectivity toward the desired heterocoupling product [1]. While the original publication surveys multiple ortho-substituted aryl Grignard reagents as a class, the mechanistic principle — steric shielding of the C–Mg bond by ortho-substituents retarding homocoupling — directly applies to o-tolylmagnesium bromide and distinguishes it from phenylmagnesium bromide or p-tolylmagnesium bromide, which lack this ortho steric protection.

Sonogashira-type coupling Transition-metal-free TEMPO oxidant Homocoupling suppression Alkynyl–aryl bond formation

Sterically Demanding o-TolylMgBr Is the Key Enabler of Simultaneous C–H/C–O Bond Activation in Nickel-Catalyzed Heteroarene Cross-Coupling

In the nickel-catalyzed cross-coupling of inert aryl methyl ethers with heteroarenes via tandem C–H/C–O bond activation, the use of sterically demanding o-tolylmagnesium bromide is explicitly identified as the key to achieving simultaneous activation of both bonds. The protocol is effective for a broad substrate scope including naphthyl methyl ethers, anisoles, and a range of heteroarene derivatives. Detailed mechanistic studies supported by DFT calculations indicate that the C–O cleavage is assisted by a synergistic effect of the nickel catalyst and the Grignard reagent, with the steric profile of o-tolylMgBr being essential for productive C–H/C–O activation. Less sterically demanding aryl Grignard reagents (phenylMgBr, p-tolylMgBr, 4-methoxyphenylMgBr) are not reported as effective mediators of this tandem process under the published conditions [1].

Nickel catalysis C–H activation C–O activation Heteroarene cross-coupling Aryl methyl ethers

Evidence-Backed Application Scenarios Where o-Tolylmagnesium Bromide (CAS 932-31-0) Is the Scientifically Justified Choice


Iron-Catalyzed Synthesis of Symmetrical and Unsymmetrical Diarylmethanes from Dichloromethane

o-Tolylmagnesium bromide is the preferred aryl Grignard nucleophile for FeCl₃- or iron(III) amine-bis(phenolate)-catalyzed methylene insertion from CH₂Cl₂ to produce di(o-tolyl)methane derivatives. With FeCl₃ (2.5 mol%), o-tolylMgBr achieves 90% diarylmethane yield at room temperature, more than doubling the yield obtained with phenylmagnesium bromide (~43%) and dramatically outperforming p-tolylmagnesium bromide, which gives poor yields under these conditions [1]. This transformation exploits both the superior reactivity of the o-tolyl nucleophile and the stabilizing effect of the ortho-methyl group on key organoiron intermediates. Procurement of o-tolylMgBr for this application is justified by the >2-fold yield advantage over the closest unsubstituted comparator.

Synthesis of 9-Perfluoroalkyl-Substituted Acridines via ortho-Methyl-Dependent Heterocyclization

The reaction of 2-(perfluoroalkyl)anilines with o-tolylmagnesium bromide (or its chloride analog) is the only demonstrated Grignard-based route to 9-(perfluoroalkyl)acridines in which the perfluoroalkyl chain is shortened by one CF₂ unit and the methyl group of the Grignard reagent is eliminated. Aryl Grignard reagents lacking the ortho-methyl group yield no acridine product, making o-tolylMgBr an irreplaceable reagent for this heterocyclic scaffold [2]. This binary structural dependency means that any synthetic program targeting perfluoroalkyl-functionalized acridines must source o-tolylmagnesium bromide specifically — no alternative Grignard reagent can substitute.

Ni-Catalyzed Tandem C–H/C–O Activation for Heteroarene–Aryl Ether Cross-Coupling

In nickel-catalyzed cross-coupling of inert aryl methyl ethers (anisoles, naphthyl methyl ethers) with heteroarenes, the steric demand of o-tolylmagnesium bromide is mechanistically essential for simultaneous activation of the C–H bond of the heteroarene and the C–O bond of the ether coupling partner. DFT calculations support a synergistic Ni–Mg effect in which the steric profile of the ortho-tolyl group facilitates productive C–O cleavage [3]. For methodology development groups and medicinal chemistry laboratories employing this emerging C–O activation strategy, o-tolylMgBr is the reagent of demonstrated efficacy, and less hindered Grignard reagents have not been shown to mediate this tandem process.

Preparation of 4-(2-Methylphenyl)-4-oxobutanoic Acid — Key Intermediate for M1 Muscarinic Selective Agonist AC-42 Derivatives

o-Tolylmagnesium bromide is used to prepare 4-(2-methylphenyl)-4-oxobutanoic acid, a key intermediate in the synthesis of AC-42, a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. AC-42 and its derivatives are important pharmacological probes for studying M1 receptor function in cognitive enhancement and neuroprotection . The 2-methylphenyl (ortho-tolyl) substitution pattern on the butanoic acid intermediate is structurally encoded by the Grignard reagent used; neither phenylmagnesium bromide nor p-tolylmagnesium bromide can provide this specific ortho-methyl substitution pattern. For medicinal chemistry programs synthesizing M1-selective ligands, o-tolylMgBr is the structurally required aryl nucleophile.

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